DR2313

Water Solubility Formulation CNS Drug Delivery

CNS PARP research demands inhibitors with both brain penetration and aqueous solubility-properties absent from common alternatives like olaparib. DR2313 delivers confirmed brain penetrability and high water solubility, enabling DMSO-free dosing in neuronal cultures and achieving therapeutically relevant free brain concentrations in vivo. Its defined dual PARP-1/2 inhibition (IC50 0.20/0.24 μM) provides a reproducible 'pan-PARP' state without off-target activity on other NAD+-utilizing enzymes, ensuring cleaner mechanistic interpretation in DNA repair, excitotoxicity, and cerebral ischemia studies.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 284028-90-6
Cat. No. B1662944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDR2313
CAS284028-90-6
Synonyms1,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)CCSC2
InChIInChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
InChIKeyHRYKZAKEAVZGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

DR2313 PARP Inhibitor for Neuroprotection


DR2313 (CAS 284028-90-6) is a water-soluble, brain-penetrant, competitive poly(ADP-ribose) polymerase (PARP) inhibitor [1]. It exhibits in vitro IC50 values of 0.20 μM and 0.24 μM for PARP-1 and PARP-2, respectively, in rat brain nuclear extracts [2]. Its key differentiation lies in its favorable physicochemical profile—notably high water solubility and confirmed brain penetration—which directly addresses the delivery challenges that limit the in vivo utility of many comparator PARP inhibitors in central nervous system (CNS) disease models [3].

Brain-penetrant profile reported in rodent CNS models
High aqueous solubility supports buffer-based dosing
Pan-PARP-1/2 inhibition without confounding GAPDH/ADH off-targets

DR2313 CNS-Specific Advantages


Substituting DR2313 with other PARP inhibitors—even those with superficially similar in vitro IC50 values—poses a significant risk to experimental validity, particularly in in vivo CNS models. Unlike many PARP inhibitors that exhibit poor brain penetration (e.g., olaparib) [1] or limited water solubility (e.g., ~9 μM for PARP Inhibitor XIV) , DR2313 is explicitly characterized by both high water solubility and brain penetrability [2]. These properties are not interchangeable; they directly dictate the achievable free drug concentration at the site of action in the brain, thereby determining the reproducibility and translational relevance of neuroprotection data. Procurement of a generic alternative without verified, quantitative data on both solubility and CNS exposure introduces critical confounding variables.

Brain penetration Brain-penetration profile differs markedly from many PARP inhibitors (e.g., olaparib); CNS exposure may not be reproduced.
Solubility Aqueous solubility varies >10-fold among PARP inhibitors; poor solubility may require organic co-solvents that confound BBB experiments.
Isoform profile PARP isoform selectivity and off-target enzyme profiles can shift pathway interpretation; generic alternatives may not provide the same pan-PARP-1/2 specificity.

DR2313 Evidence vs. Comparator PARP Inhibitors


Water Solubility for CNS Dosing

DR2313 exhibits excellent water solubility, a critical property for in vivo neuroprotection studies where the use of organic co-solvents (e.g., DMSO) can independently affect the blood-brain barrier and neuronal function [1]. In contrast, many PARP inhibitors are poorly water-soluble, limiting their utility. For example, PARP Inhibitor XIV has a reported aqueous solubility of only ~9 µM . The high water solubility of DR2313 is a key, quantifiable advantage over such comparators, enabling more physiologically relevant dosing regimens.

Aqueous Solubility
Cross-study comparable
Excellent water solubility vs. PARP Inhibitor XIV (~9 µM)
Supports aqueous dosing, avoids solvent confounds in BBB models.
Exact quantitative solubility not reported in primary paper; qualitative advantage stated.
Water Solubility Formulation CNS Drug Delivery

Post-Ischemia Therapeutic Window vs. MCI-186

In a rat model of transient focal cerebral ischemia, post-treatment with DR2313 (10 mg/kg i.v. bolus + 10 mg/kg/h i.v. infusion for 6h) initiated 2 hours after the onset of ischemia still significantly prevented the progression of cortical infarction [1]. In contrast, the free radical scavenger MCI-186 (3 mg/kg i.v. bolus + 3 mg/kg/h i.v. infusion for 6h), when administered under the same post-treatment regimen, failed to show any effect on infarct volume [2]. This direct head-to-head comparison demonstrates that DR2313 possesses a clinically relevant extended therapeutic time window not shared by all neuroprotective agents.

Post-Ischemia Window vs. MCI-186
Direct head-to-head
DR2313 reduced cortical infarct when dosed 2 h post-ischemia; MCI-186 showed no effect.
Supports delayed intervention model in rat transient ischemia.
P-value context, 6 h i.v. infusion, reported model.
Stroke Neuroprotection Therapeutic Window

Neuroprotection in Primary Cortical Cultures

In primary rat cortical cultures, DR2313 demonstrates robust, concentration-dependent cytoprotection against both glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress, two key in vitro models of cerebral ischemia [1]. Specifically, DR2313 pretreatment prevents cell death with an EC50 value of 0.27 μM . While other PARP inhibitors like PJ34 also exhibit neuroprotection in PC12 cells (assessed via LDH assay) , the primary cortical neuron model provides a more disease-relevant assessment, and the quantified EC50 for DR2313 establishes a benchmark for activity in this specific, translationally relevant system.

Cortical Neuroprotection EC50
Cross-study comparable
EC50 = 0.27 µM against glutamate/H2O2 in primary cortical neurons.
Benchmark for in vitro PARP-related cytoprotection assays.
Primary neuron model; reported EC50.
Excitotoxicity Oxidative Stress In Vitro Ischemia

PARP-1/PARP-2 Selectivity Profile

DR2313 is a specific inhibitor of PARP enzymes, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation [1]. While it inhibits both PARP-1 and PARP-2 with similar potency (IC50 = 0.20 and 0.24 μM, respectively), it does not discriminate between these two isoforms [2]. This profile contrasts with other PARP inhibitors like PJ34, which show a degree of selectivity (e.g., IC50 PARP1 = 110 nM, PARP2 = 86 nM) , or DPQ, which is described as a selective PARP-1 inhibitor . The pan-PARP-1/2 inhibitory profile of DR2313, combined with its exclusion of off-target NAD+-utilizing enzymes, defines its specific utility in research paradigms where complete PARP pathway blockade is desired without confounding metabolic or redox effects.

PARP Isoform Selectivity
Class-level inference
IC50 PARP-1 = 0.20 µM, PARP-2 = 0.24 µM; no effect on GAPDH, ADH, LDH.
Pan-PARP-1/2 profile, supports pathway-wide inhibition without NAD+ off-targets.
PJ34, DPQ selectivity context differs; cross-study comparison.
PARP-1 PARP-2 Target Selectivity

Cortical Infarct Reduction in Rat Stroke Models

In both permanent and transient focal cerebral ischemia models in rats, pretreatment with DR2313 (10 mg/kg i.v. bolus and 10 mg/kg/h i.v. infusion for 6 h) significantly reduced the cortical infarct volume [1]. While the study does not provide a head-to-head comparison with another PARP inhibitor under identical conditions, the magnitude of the effect is notable. For context, other studies have shown that PARP inhibitors like NU1025 also reduce infarct volume when administered at various time points [2]. However, DR2313's effect is achieved with a well-defined dosing regimen that is directly linked to its favorable pharmacokinetic and solubility properties, ensuring a robust and reproducible in vivo phenotype.

In Vivo Infarct Reduction
Supporting evidence
Significant cortical infarct reduction with pretreatment in rat MCAO models.
Supports in vivo PARP target engagement and model response endpoints.
No direct PARP-inhibitor comparator; dosing linked to pharmacokinetic profile.
Stroke In Vivo Efficacy Infarct Volume

DR2313 Research Applications


Delayed Neuroprotection in Stroke Models

This scenario directly leverages DR2313's extended therapeutic time window [1] and its confirmed brain penetrability . In rat transient focal ischemia models, post-treatment with DR2313 initiated 2 hours after the ischemic insult continues to prevent cortical infarction, whereas the comparator MCI-186 does not [2]. This makes DR2313 the appropriate selection for studies designed to mimic the clinical reality of delayed patient presentation and intervention in acute ischemic stroke.

Solvent-Free Dosing for CNS Assays

For experiments using primary neuronal cultures, brain slices, or other ex vivo CNS preparations, DR2313's excellent water solubility [1] is critical. It allows for the preparation of concentrated stock solutions in aqueous buffers, eliminating the need for DMSO or other organic solvents that can cause neurotoxicity, alter membrane properties, or confound electrophysiological recordings. This ensures that observed cytoprotective effects (EC50 = 0.27 μM) are specifically attributable to PARP inhibition rather than vehicle artifacts.

Broad PARP-1/PARP-2 Pathway Inhibition

In mechanistic studies where the goal is to ablate the function of both major PARP isoforms (PARP-1 and PARP-2) while avoiding off-target effects on other NAD+-utilizing enzymes, DR2313 is the appropriate tool [1]. Its well-characterized profile—specific for PARP but non-selective between PARP-1 and PARP-2 (IC50 = 0.20 μM and 0.24 μM) —provides a defined 'pan-PARP' inhibitory state. This is distinct from using either an isoform-selective inhibitor (which would leave one isoform active) or a less specific compound (which would introduce additional, uncharacterized targets), enabling cleaner interpretation of the PARP pathway's role in processes like DNA repair and cell death [2].

PARP Target Validation in Excitotoxicity and Oxidative Stress

DR2313's demonstrated efficacy in reducing cell death induced by both glutamate (excitotoxicity) and hydrogen peroxide (oxidative stress) in primary cortical cultures [1] makes it a robust tool for dissecting the role of PARP overactivation downstream of these distinct, yet interconnected, neurodegenerative insults. Its quantified EC50 (0.27 μM) provides a precise reference point for dose-response experiments designed to link PARP inhibition magnitude to cytoprotective outcomes in these specific models.

Application
Selection Property
Validation Focus
Delayed Intervention Stroke Models
Reported extended post-ischemia treatment window
Infarct volume reduction in rodent MCAO models
Solvent-Free CNS Assays
High aqueous solubility for buffer-based formulations
Exclude vehicle-related artifacts in neuronal cultures
Broad PARP-1/2 Pathway Inhibition
Pan-PARP-1/2 profile without GAPDH/ADH off-targets
Interpret PARP-dependent DNA repair and cell death pathways
Excitotoxicity/Oxidative Stress Target Validation
Quantified cytoprotection benchmark in primary neurons
Dose-response relationship for PARP-related model responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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